molecular formula C26H44O8 B1679822 Pseudomonic acid C CAS No. 71980-98-8

Pseudomonic acid C

Cat. No. B1679822
CAS RN: 71980-98-8
M. Wt: 484.6 g/mol
InChI Key: KKMHFUKZHJOMJL-WZLBZGCNSA-N
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Description

Pseudomonic Acid C is a minor antibiotic component with the molecular formula C26H44O8 . It has an average mass of 484.623 Da and a monoisotopic mass of 484.303619 Da . It is also known by other names such as (5S)-1,5-Anhydro-5-{(2E)-4-[(8-carboxyoctyl)oxy]-2-methyl-4-oxo-2-buten-1-yl}-2-deoxy-2-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-L-arabinitol .


Synthesis Analysis

The synthesis of Pseudomonic acid C involves a flexible stereoselective approach to the common C1–C14 skeleton present in natural products of the pseudomonic acid family . The key synthetic reactions utilized include Achmatowicz rearrangement, Johnson–Claisen rearrangement, Julia–Kocienski olefination, and Horner–Wadsworth–Emmons olefination reaction .


Molecular Structure Analysis

The structure and stereochemistry of Pseudomonic acid C have been confirmed by single-crystal X-ray analysis . It has 6 of 6 defined stereocentres .


Chemical Reactions Analysis

Pseudomonic acid A has been converted stereospecifically into Pseudomonic acid C in high yield . The epoxidation and the acid- and base-stability of Pseudomonic acid C have been studied .


Physical And Chemical Properties Analysis

Pseudomonic Acid C has a density of 1.1±0.1 g/cm3, a boiling point of 656.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.5 mmHg at 25°C . It has an enthalpy of vaporization of 110.6±6.0 kJ/mol and a flash point of 210.3±25.0 °C . Its index of refraction is 1.516 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis : The total synthesis of pseudomonic acid C involves a key step of alkylation of a trisubstituted δ-lactone with complete stereocontrol, enabling access to analogues and potential biosynthetic precursors (Mckay et al., 2000).
  • Synthesis of Analogues : A flexible, stereoselective approach for synthesizing the common C1-C14 skeleton present in pseudomonic acid family, including pseudomonic acid C, has been developed. Key synthetic reactions include Achmatowicz rearrangement and Julia-Kocienski olefination (Sridhar & Srihari, 2014).
  • Structural Characterization : The crystal structure of pseudomonic acid A, a closely related compound, was determined using single-crystal X-ray diffraction. This study provides insights into the molecular interactions and stability of pseudomonic acids (Bojarska et al., 2014).

Biosynthetic Insights

  • Biosynthesis Differentiation : Research on pseudomonic acids A and B revealed patterns of radioactivity in biosynthetic probing, implying a distinct biosynthetic pathway for pseudomonic acid C, deviating from simple oxidation or reduction processes (Mantle et al., 2001).
  • Quorum-sensing in Biosynthesis : The biosynthesis of mupirocin (pseudomonic acid) involves quorum-sensing-dependent regulatory systems, indicating a complex interaction of microbial communication in the production of pseudomonic acids (El-Sayed et al., 2001).

Antibiotic Mechanisms and Resistance

  • Mupirocin Resistance : Studies on mupirocin, which contains pseudomonic acids, have shown increasing resistance among methicillin-resistant Staphylococcus aureus (MRSA) isolates. This research provides insights into the challenges faced in using pseudomonic acid derivatives as antibiotics (Khoshnood et al., 2019).
  • Synthetase Inhibition for Resistance : Understanding how pseudomonic acid avoids inhibiting its own isoleucyl-tRNA synthetase in Pseudomonas fluorescens has provided significant insights into the resistance mechanisms and potential applications in biotechnology (Yanagisawa & Kawakami, 2003).

properties

IUPAC Name

9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-18(16-24(30)33-14-9-7-5-4-6-8-13-23(28)29)15-22-26(32)25(31)21(17-34-22)12-10-11-19(2)20(3)27/h10-11,16,19-22,25-27,31-32H,4-9,12-15,17H2,1-3H3,(H,28,29)/b11-10+,18-16+/t19-,20+,21+,22+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMHFUKZHJOMJL-WZLBZGCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudomonic acid C

CAS RN

71980-98-8
Record name Pseudomonic acid C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071980988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOMONIC ACID C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6M926DF2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
GE Keck, DF Kachensky, EJ Enholm - The Journal of Organic …, 1985 - ACS Publications
… Numerous other approaches have also been recorded,17"20 as has the conversion of pseudomonic acid C to pseudomonic acid A.21 We detail herein our own efforts in this area …
Number of citations: 107 pubs.acs.org
JP Clayton, PJ O'Hanlon, NH Rogers - Tetrahedron Letters, 1980 - Elsevier
… of the third member, which we have designated pseudomonic acid C (2a), of this novel class of antibiotics. Close examination of the reverse phase high performence liquid chromatography …
Number of citations: 54 www.sciencedirect.com
JC Barrish, HL Lee, T Mitt, G Pizzolato… - The Journal of …, 1988 - ACS Publications
Two approaches to the synthesis of aldehyde 28, a key intermediate in the total synthesis of pseudomonic acid C, were developed. One asymmetric route from the chiral hydroxy ester …
Number of citations: 57 pubs.acs.org
GE Keck, DF Kachensky, EJ Enholm - The Journal of Organic …, 1984 - ACS Publications
… is recognition of the structure of (+)-pseudomonic acid C as that of a highly modified L-lyxose… experimental procedures for the conversion of pseudomonic acid A to pseudomonic acid C. …
Number of citations: 29 pubs.acs.org
AP Kozikowski, RJ Schmiesing… - Journal of the American …, 1980 - ACS Publications
… pseudomonic acid C is completed by saponifying 2c with … can beconverted to pseudomonic acid C by hydrolysis with … ), the total synthesis of pseudomonic acid C does also constitute a …
Number of citations: 77 pubs.acs.org
GE Keck, AM Tafesh - The Journal of Organic Chemistry, 1989 - ACS Publications
… Of these substances, pseudomonic acid C (4) is perhaps the most promising for further … appendage is addedto the pyranose core of pseudomonic acid C in a single step and with an …
Number of citations: 55 pubs.acs.org
JC Barrish, HL Lee, EG Baggiolini… - The Journal of Organic …, 1987 - ACS Publications
… Summary: The glycolate ester enolate Claisen rearrangement was used to introduce the side chain stereochemistry in a synthesis of pseudomonic acid C. Sir: Pseudomonic acid C (lc) …
Number of citations: 20 pubs.acs.org
DR Williams, JL Moore, M Yamada - The Journal of Organic …, 1986 - ACS Publications
… 1C (pseudomonic acid C) these antibiotics has been clinically developed in the Beecham Laboratories.5 6Several chemical investigations have documented strategies for the total …
Number of citations: 30 pubs.acs.org
IE Markó, JM Plancher - Tetrahedron letters, 1999 - Elsevier
… Received 12 April 1999; accepted 13 May 1999 Abstract: The pseudomonic acid C analogue 19 can be readily constructed using a novel tandem methodology involving, as a …
Number of citations: 37 www.sciencedirect.com
C Kuroda, P Theramongkol… - The Journal of …, 1986 - ACS Publications
… 1 Upon saponification, pseudomonic acid C (1) gives monic acid C (2), 2 from which both 1 and its more abun-dant congener pseudomonic acid A (3) have been recon-stituted. Several …
Number of citations: 21 pubs.acs.org

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